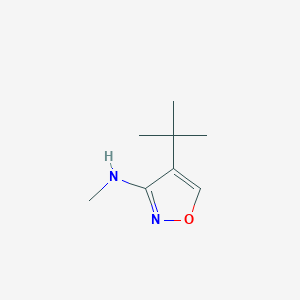
5-Nitro-2-(propylsulfanyl)benzoic acid
Descripción general
Descripción
5-Nitro-2-(propylsulfanyl)benzoic acid is a chemical compound with the molecular formula C10H11NO4S . It has a molecular weight of 241.27 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11NO4S/c1-2-5-16-9-4-3-7 (11 (14)15)6-8 (9)10 (12)13/h3-4,6H,2,5H2,1H3, (H,12,13) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Modification of Chloride Ion Transport
5-Nitro-2-(propylsulfanyl)benzoic acid has been studied for its effects on chloride ion transport in human erythrocyte ghost membranes. Researchers have evaluated its analogs as photoaffinity labeling agents, investigating their influence on Cl- channel blockers and their interaction with membrane proteins (Branchini et al., 1995).
Synthesis and Characterization
The compound has been synthesized and characterized as a photoaffinity analog of a potent epithelial chloride channel blocker. This research has contributed to understanding its reversible inhibition of chloride efflux in human red blood cell ghosts and its potential as a structural probe for chloride channels (Branchini et al., 1991).
Preparation of Photoaffinity Labeling Agents
The compound's derivatives have been prepared as photoaffinity labeling agents for chloride channels. This research involves the synthesis of a tetrafluoro-substituted aryl azide photoaffinity labeling agent and its application in the study of biological membranes (Branchini et al., 1992).
Use in Penicillin Acylase Activity Determination
A study synthesized chromogenic substrates related to this compound for the determination of penicillin acylase activity. This research demonstrates the compound's application in enzymatic hydrolysis and the detection of certain enzymes in biological processes (Arroyo et al., 2002).
Sulfhydryl Group Determination in Tissues
The compound has been utilized in synthesizing a water-soluble aromatic disulfide for determining sulfhydryl groups in biological materials. This application contributes to understanding biochemical processes and reactions in various tissues (Ellman, 1959).
Mecanismo De Acción
Target of Action
The primary target of 5-Nitro-2-(propylsulfanyl)benzoic acid is the G protein-coupled receptor 35 (GPR35) . GPR35 is a significant target due to its role in various physiological processes, including immune response and inflammation .
Mode of Action
This compound acts as an agonist of GPR35 . As an agonist, it binds to GPR35, activating the receptor and triggering a series of intracellular events . This compound also has the ability to block the chlorine channel .
Biochemical Pathways
Upon activation of GPR35 by this compound, it promotes the p38 mitogen-activated protein kinase (MAPK) pathway . This pathway plays a crucial role in cellular responses to various stimuli, including inflammation .
Result of Action
The activation of GPR35 by this compound enhances the inflammatory response of macrophages . It up-regulates the expression of tumor necrosis factor-alpha (TNF-α) in macrophages induced by Lipopolysaccharide (LPS) . This suggests that GPR35 activation may promote the inflammatory response and aggravate clinical diseases, including bacterial infection .
Safety and Hazards
Propiedades
IUPAC Name |
5-nitro-2-propylsulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-2-5-16-9-4-3-7(11(14)15)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCHMVSSQVKJPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















